molecular formula C12H8BrNO B8427713 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE

6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE

Cat. No.: B8427713
M. Wt: 262.10 g/mol
InChI Key: OEEWJKKNAAMUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an aldehyde group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the bromination of 2-phenylpyridine followed by formylation. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 6-(2-Bromophenyl)picolinic acid.

    Reduction: 6-(2-Bromophenyl)picolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a ligand in the study of metal-binding properties and enzyme inhibition.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 6-Bromo-2-pyridinecarboxaldehyde
  • 5-Bromo-2-pyridinecarboxaldehyde
  • 6-(Trifluoromethyl)picolinaldehyde

Comparison: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. Compared to other brominated picolinaldehydes, it offers a different steric and electronic environment, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

6-(2-bromophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H

InChI Key

OEEWJKKNAAMUML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(2-bromophenyl)-2-methylpyridine (3.5 g) was dissolved in 150 ml 1,4-dioxane. Selenium dioxide (Aldrich, Gold Label, 2.0 g) was added and the mixture was refluxed for a total of 50 hours. The solids were removed by filtration and the mixture was diluted with ether. The solution was washed several times with water, dried over magnesium sulfate, filtered and evaporated to afford 2.0 g of crude 6-(2-bromophenyl)-2-pyridinecarboxaldehyde as a yellow semi-solid.
Name
6-(2-bromophenyl)-2-methylpyridine
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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